molecular formula C25H20FN3O2 B2530802 3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-27-6

3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2530802
CAS No.: 901247-27-6
M. Wt: 413.452
InChI Key: OVFAQZMQKDZOSC-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with additional substituents such as fluorophenyl, dimethoxy, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or β-keto ester.

    Quinoline Formation: The pyrazole intermediate is then subjected to cyclization with an appropriate aniline derivative to form the quinoline ring.

    Substitution Reactions: The final step involves introducing the fluorophenyl, dimethoxy, and methylphenyl groups through various substitution reactions, often using reagents such as halides and organometallic compounds under specific conditions like palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups without affecting the overall structure.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halides, nitrates, and organometallic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals for cross-coupling reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as N-oxides, reduced forms, and substituted aromatic rings.

Scientific Research Applications

3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or modulate receptors involved in inflammation, resulting in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
  • 3-(4-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
  • 3-(4-methylphenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Uniqueness

The uniqueness of 3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, may enhance its biological activity and stability compared to its chloro or bromo analogs.

Properties

IUPAC Name

3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O2/c1-15-4-10-18(11-5-15)29-25-19-12-22(30-2)23(31-3)13-21(19)27-14-20(25)24(28-29)16-6-8-17(26)9-7-16/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFAQZMQKDZOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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